3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine is an organic compound classified within the phenylpyrazole group. This class encompasses compounds that feature a pyrazole ring bonded to a phenyl group, which is a common structural motif in various pharmaceuticals and agrochemicals. The compound's chemical formula is , and it is recognized for its potential biological activities.
The compound can be sourced from various chemical databases such as DrugBank, PubChem, and Sigma-Aldrich. These platforms provide comprehensive data on its structure, properties, and potential applications in scientific research.
3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine falls under the following classifications:
The synthesis of 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine can be achieved through several methods, typically involving the reaction of appropriate precursors under controlled conditions. One common approach includes:
The reaction conditions typically involve heating under reflux in a suitable solvent such as ethanol or methanol. The purity of the final product can be enhanced through recrystallization techniques.
The molecular structure of 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine features:
The compound's structural data includes:
The compound may participate in various chemical reactions due to its functional groups:
These reactions often require specific conditions such as temperature control, solvent selection, and catalyst presence to optimize yields and selectivity.
The mechanism of action for 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine primarily involves its interaction with biological targets such as enzymes or receptors.
Research indicates that compounds within the pyrazole class can exhibit activity against cyclooxygenase enzymes, which are critical in inflammatory processes. This suggests potential applications in anti-inflammatory therapies.
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly used to confirm the identity and purity of this compound.
3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine has potential applications in:
Pyrazole heterocycles constitute a privileged scaffold in medicinal chemistry due to their versatile hydrogen-bonding capabilities, aromatic character, and metabolic stability. The 1,2-diazole ring provides two adjacent nitrogen atoms (N1 and N2) that enable diverse substitution patterns, facilitating precise interactions with biological targets. In the specific case of 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine, the core pyrazole ring adopts a planar conformation that promotes π-π stacking interactions with aromatic residues in enzyme binding pockets. The 3,5-dimethyl substituents enhance lipophilicity and steric bulk, while the 4-amino group serves as a hydrogen bond donor/acceptor – a feature critical for target engagement in kinase inhibitors and GPCR modulators [3] [6]. This structural triad (alkylated heterocycle, aromatic N1-substituent, and electron-donating amine) creates a pharmacophoric template observed in numerous bioactive agents.
Table 1: Key Structural Features of 3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine and Analogues
Structural Element | Role in Bioactivity | Example Derivatives |
---|---|---|
Pyrazole core (1H-pyrazole) | Hydrogen bond acceptance, aromatic stacking | 1-Phenyl [6], 1-Benzyl |
4-Amino group (-NH₂) | Hydrogen bond donation, electrophile susceptibility | 4-Amine [3], 4-(Aminomethyl) [10] |
3,5-Dimethyl substitution | Steric hindrance, lipophilicity enhancement | Universal in cited analogues |
N1-Aryl/aromatic group | Target recognition domain | 4-Methylphenyl [3], 2-Methylphenyl [9] |
The evolution of pyrazole-based therapeutics demonstrates the scaffold’s transformative impact. First-generation compounds like celecoxib established the pyrazole core as a potent cyclooxygenase-2 (COX-2) inhibitory pharmacophore, leveraging diaryl substitution for isozyme selectivity. The structural analogue 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine (CAS 21683-30-7) exemplifies early exploration of aminopyrazoles, displaying a melting point of 88.8°C and density of 1.1607 g/cm³ – properties conducive to drug formulation [6]. Subsequent derivatives incorporated benzyl linkages (e.g., 3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-amine) to enhance conformational flexibility, evidenced by its molecular weight (215.29 g/mol) and increased logP (2.039) compared to the phenyl-linked variant [2]. These modifications enabled improved blood-brain barrier penetration in neuroactive agents. Historically, over 15 FDA-approved drugs incorporate pyrazoles, with recent applications expanding into kinase inhibition (e.g., crizotinib) and antimicrobial therapy, validating continued investigation of novel analogues.
Table 2: Evolution of Aminopyrazole Scaffolds in Medicinal Chemistry
Compound | CAS/Identifier | Molecular Weight (g/mol) | Key Advancement |
---|---|---|---|
3,5-Dimethyl-1-phenyl-1H-pyrazol-4-amine | 21683-30-7 [6] | 187.24 | Prototypic aminopyrazole scaffold |
3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine | 63203-92-9 [3] | 201.27 | Enhanced target affinity via para-methyl |
3,5-Dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-amine | Not specified [2] | 215.29 | Improved solubility and bioavailability |
(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methanamine | 400877-11-4 [10] | 201.27 | Functional group diversification |
The targeted compound (C₁₂H₁₅N₃, MW 201.27 g/mol [3]) occupies a critical niche in structure-activity relationship (SAR) studies of aminopyrazoles. Its 4-methylphenyl substituent at N1 provides distinct electronic and steric advantages over phenyl or benzyl analogues:
Table 3: Molecular Descriptors Guiding Rational Development
Molecular Property | Value/Characteristic | Research Implication |
---|---|---|
Molecular Formula | C₁₂H₁₅N₃ [3] | Enables precise mass spectrometry detection |
Hydrogen Bond Donors | 1 (4-NH₂) | Predicts moderate membrane permeability |
Hydrogen Bond Acceptors | 3 (N1, N2, NH₂) | Favors solubility in biological matrices |
Polar Surface Area | ~33.9 Ų (calculated) | Suggests moderate oral bioavailability |
Synthetic Accessibility | Commercially available [3] | Accelerates lead optimization cycles |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8